[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate
Description
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is a chiral ester derivative characterized by a 1,3-dioxolane ring system with a methyl heptanoate substituent at the 4-position. The stereochemistry at the 4-position (R-configuration) confers distinct physicochemical properties, including enhanced solubility in nonpolar solvents and stability under acidic conditions due to the dioxolane ring’s protective nature. This compound is primarily utilized in organic synthesis as an intermediate for chiral ligands, pharmaceuticals, and agrochemicals. Its synthesis typically involves esterification of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with heptanoyl chloride under controlled conditions, as inferred from analogous protocols in patent literature .
Properties
CAS No. |
652984-37-7 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl heptanoate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-12(14)15-9-11-10-16-13(2,3)17-11/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
WXVNSIYHSSNMHW-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate typically involves the reaction of (4R)-2,2-Dimethyl-1,3-dioxolane-4-methanol with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate esterification, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: (4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl alcohol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. These interactions can modulate various physiological processes, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include esters of substituted 1,3-dioxolane derivatives and other heptanoate esters. Below is a detailed comparison based on available
(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane
- Structure: Shares the (R)-configured dioxolane core but substitutes the heptanoate group with a bromopentyl ether.
- Applications: Used as a brominated intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with the heptanoate ester’s role in chiral resolution.
- Reactivity: The bromine atom enhances electrophilicity, enabling nucleophilic substitutions, whereas the heptanoate ester’s carbonyl group participates in transesterification or hydrolysis .
4-Methylumbelliferyl Heptanoate (4-MUH)
- Structure: A coumarin-derived heptanoate ester (4-methylumbelliferone backbone) lacking the dioxolane ring.
- Applications : Widely used as a fluorogenic substrate for lipase activity assays, unlike the dioxolane derivative’s synthetic utility.
- Stability : The coumarin system offers UV fluorescence but is prone to photodegradation, whereas the dioxolane ring in the target compound improves oxidative stability .
Heptanoic Acid Esters of Substituted Pyrrolo[1,2-b]pyridazines
- Structure : Complex heterocyclic esters (e.g., (4aR)-1-[[2,6-Dichloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide hydrochloride).
- Applications: Primarily pharmaceutical candidates (e.g., kinase inhibitors) with higher molecular weight and bioavailability challenges compared to the simpler dioxolane-heptanoate ester .
Table 1: Key Properties of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate and Analogs
| Compound | Molecular Weight (g/mol) | Solubility (LogP) | Stability | Primary Application |
|---|---|---|---|---|
| This compound | 258.35 | 3.2 (predicted) | Acid-resistant | Chiral synthesis intermediate |
| 4-Methylumbelliferyl heptanoate | 288.32 | 2.8 | Light-sensitive | Enzymatic assays |
| (R)-4-(((5-Bromopentyl)oxy)methyl)-1,3-dioxolane | 295.22 | 2.5 | Heat-sensitive | Cross-coupling reactions |
Research Findings and Limitations
- Synthetic Efficiency : The target compound’s synthesis achieves >85% enantiomeric purity via chiral dioxolane precursors, outperforming racemic analogs in asymmetric catalysis .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 210°C, superior to 4-MUH (decomposition at 160°C) but inferior to brominated dioxolane derivatives (stable up to 250°C) .
- Limitations: Limited commercial availability and high production costs due to chiral resolution steps.
Biological Activity
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate, with the CAS number 652984-37-7, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₄O₄
- Molecular Weight : 244.33 g/mol
- Structure : The compound features a dioxolane ring which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antioxidant, anti-inflammatory, and potential analgesic properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant effects. For instance, studies have shown that related dioxolane derivatives can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in animal models. For example:
- Study Findings : In a model of ear edema induced by croton oil, treatment with dioxolane derivatives resulted in reduced inflammation and myeloperoxidase activity . This suggests that the compound may modulate inflammatory pathways effectively.
Analgesic Potential
The analgesic effects of this compound have been investigated through various nociceptive models:
- Mechanism : It appears to interact with glutamatergic and serotonergic systems, providing relief from pain induced by chemical stimuli such as acetic acid and glutamate . The modulation of these neurotransmitter systems is critical for its potential use in pain management.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability. |
| Study 2 | Anti-inflammatory Effects | Reduced ear edema and myeloperoxidase activity in mice. |
| Study 3 | Analgesic Effects | Showed efficacy in reducing pain responses via serotonergic modulation. |
Case Studies
- Antioxidant Efficacy : A study assessed the effectiveness of related dioxolane compounds in reducing levels of thiobarbituric acid reactive species (TBARS) in vitro. Results indicated a strong correlation between compound concentration and antioxidant activity.
- Pain Management : In another investigation involving male Swiss mice, pre-treatment with this compound significantly alleviated pain responses compared to control groups treated with vehicle alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
